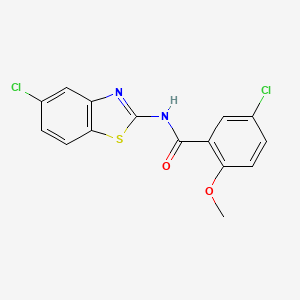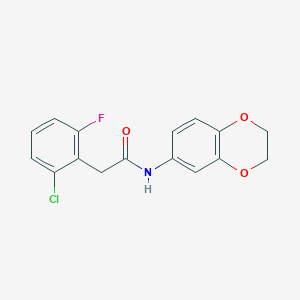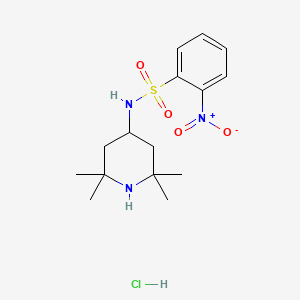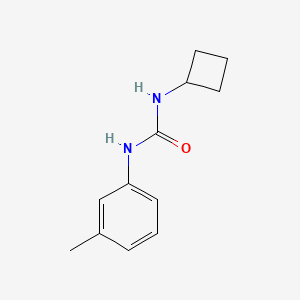![molecular formula C28H23N3O5 B4793573 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793573.png)
5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like this involves multistep reactions, including condensation, cyclization, and functional group transformations. Techniques such as Aldol condensation and Michael addition are common for constructing the core structure, as indicated by studies on similar compounds (Barakat et al., 2015). These methodologies offer a green and economical approach to synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of pyrimidinetrione derivatives has been characterized using various spectroscopic and crystallographic techniques. Density Functional Theory (DFT) calculations, X-ray crystallography, and NMR spectroscopy provide insights into the geometric parameters, electronic structure, and intra- and intermolecular interactions within these molecules. Such studies reveal the 3D arrangement and the reactivity sites for electrophilic and nucleophilic attacks (Barakat et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-1-(2,5-dimethoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5/c1-35-20-12-13-25(36-2)24(15-20)31-27(33)22(26(32)29-28(31)34)14-19-17-30(16-18-8-4-3-5-9-18)23-11-7-6-10-21(19)23/h3-15,17H,16H2,1-2H3,(H,29,32,34)/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWLDNSWJCOLDR-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-(2,5-dimethoxyphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-chloro-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4793506.png)
![N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4793513.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-N-[2-(4-morpholinyl)ethyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4793528.png)
![3,4,5-trimethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793534.png)
![N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4793540.png)



![3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4793586.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4793591.png)
![3-(3-acetylphenyl)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4793603.png)
![2,3-dimethyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4793610.png)